molecular formula C16H20N4OS B2487475 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1706090-45-0

1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B2487475
CAS RN: 1706090-45-0
M. Wt: 316.42
InChI Key: OBUNXDFTLYPKFV-UHFFFAOYSA-N
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Description

The compound features a combination of a 1,4-thiazepanone core and a 1H-1,2,4-triazole moiety, indicative of a multifunctional structure with potential utility in pharmaceuticals, materials science, and organic synthesis. The thiazepanone and triazole units suggest a molecule with significant biological activity and chemical reactivity, suitable for further functionalization and application in diverse chemical syntheses.

Synthesis Analysis

The synthesis of related structures typically involves multi-step organic reactions, starting from readily available substrates. For example, 1,4-thiazepanones can be synthesized through a one-pot reaction using α,β-unsaturated esters and 1,2-amino thiols, showcasing a method that could be adapted for the target molecule by incorporating the specific triazole and o-tolyl functionalities at appropriate steps (Pandey et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 1,4-thiazepanones and 1,4-thiazepanes, which are seven-membered ring systems with a high 3D character, has been reported. These compounds are underrepresented in fragment screening libraries and have been characterized as new BET (bromodomain and extraterminal domain) bromodomain ligands, highlighting their potential in library development for screening purposes. The one-pot synthesis involves α,β-unsaturated esters and 1,2-amino thiols, demonstrating a versatile approach to creating diverse 3D fragments for scientific exploration (Pandey et al., 2020).

Potential Biological Activities

  • Studies on compounds containing thiazole and triazole motifs, similar in structure to the compound , have revealed significant biological activities. For example, thiazolo[3,2-a] benzimidazole derivatives have shown potent immunosuppressive effects against macrophages and T-lymphocytes, as well as cytotoxicity against various cancer cell lines. This suggests the potential utility of structurally related compounds in immunomodulation and cancer research (H. Abdel‐Aziz et al., 2011).
  • Another study on triazene derivatives containing benzothiazole rings evaluated their biological activities, including DNA binding and cytotoxic activity against cancer cell lines. The results indicated reasonable cytotoxic activities, suggesting that compounds with similar structural features could have potential applications in cancer therapy (M. Alamri et al., 2020).

properties

IUPAC Name

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-13-4-2-3-5-14(13)15-6-7-19(8-9-22-15)16(21)10-20-12-17-11-18-20/h2-5,11-12,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUNXDFTLYPKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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